
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as gamma-aminobutyric acid (GABA) aminotransferase inhibitors, which have been shown to have anticonvulsant and analgesic properties.
Applications De Recherche Scientifique
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain. It has also been studied for its potential use in the treatment of addiction and anxiety disorders.
Mécanisme D'action
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By inhibiting GABA aminotransferase, this compound increases the levels of GABA in the brain, leading to a decrease in neuronal activity and a reduction in seizures and pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal activity. It has also been shown to reduce the levels of glutamate, another neurotransmitter that is involved in neuronal activity. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is that it has been extensively studied in animal models, making it a well-established tool for research. However, one of the limitations of this compound is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are a number of future directions for research on N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide. One area of interest is in the development of new analogs of this compound that may have improved pharmacological properties. Another area of interest is in the development of new therapeutic applications for this compound, such as in the treatment of addiction and anxiety disorders. Finally, there is a need for further research on the long-term effects of this compound, particularly in terms of its potential for neurotoxicity.
Méthodes De Synthèse
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide can be synthesized using a variety of methods, but the most common method involves the reaction of cyclohexylamine with cyclopropanecarbonyl chloride to form N-cyclohexylcyclopropanecarboxamide. This compound is then reacted with piperidine-4-carboxylic acid to form this compound.
Propriétés
IUPAC Name |
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(17-14-4-2-1-3-5-14)12-8-10-18(11-9-12)16(20)13-6-7-13/h12-14H,1-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLRTLKYXGJACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

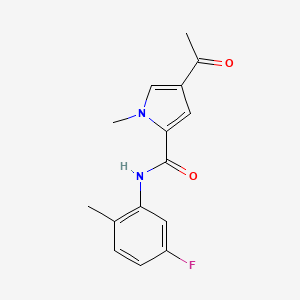

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)
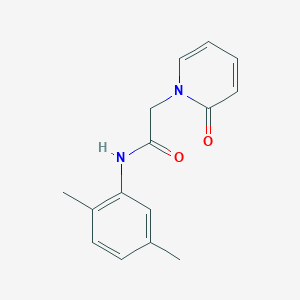
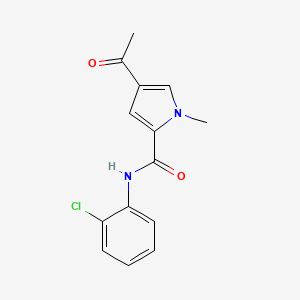
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)

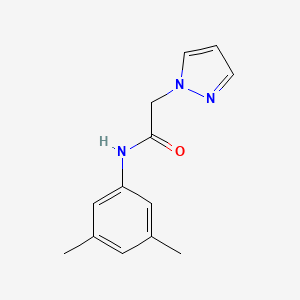
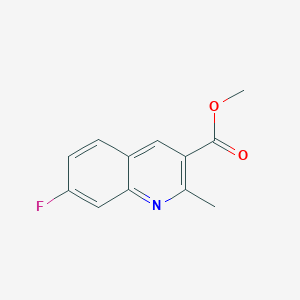

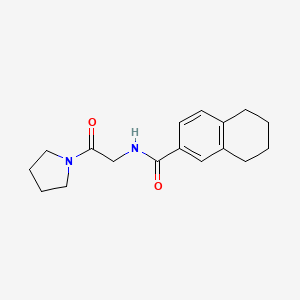
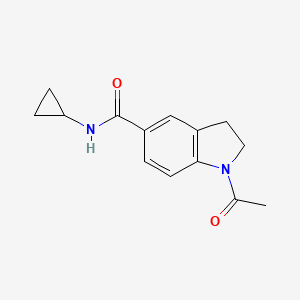
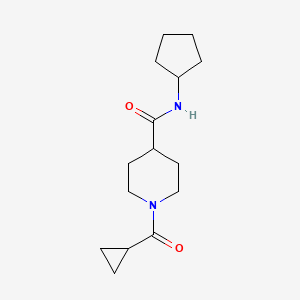
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)